

(R)-tert-butyl 3-formylpiperidine-1-carboxylate

IUPAC name

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Compound of Interest

Compound Name: (R)-tert-butyl 3-formylpiperidine-1-carboxylate

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An In-depth Technical Guide to **(R)-tert-butyl 3-formylpiperidine-1-carboxylate**

Introduction

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a core scaffold found in numerous natural products and synthetic drugs, this compound serves as a versatile intermediate for the synthesis of complex molecular architectures. Its utility is enhanced by the presence of two key functional groups: a Boc-protected amine, which allows for controlled manipulation and deprotection under specific acidic conditions, and an aldehyde group, which is a reactive handle for a wide array of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations.

The specific (R)-enantiomer is crucial for creating stereochemically defined active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for professionals in research and drug development.

IUPAC Name: The formally correct IUPAC name for this compound is tert-butyl (3R)-3-formylpiperidine-1-carboxylate.[1][2]

Chemical and Physical Properties

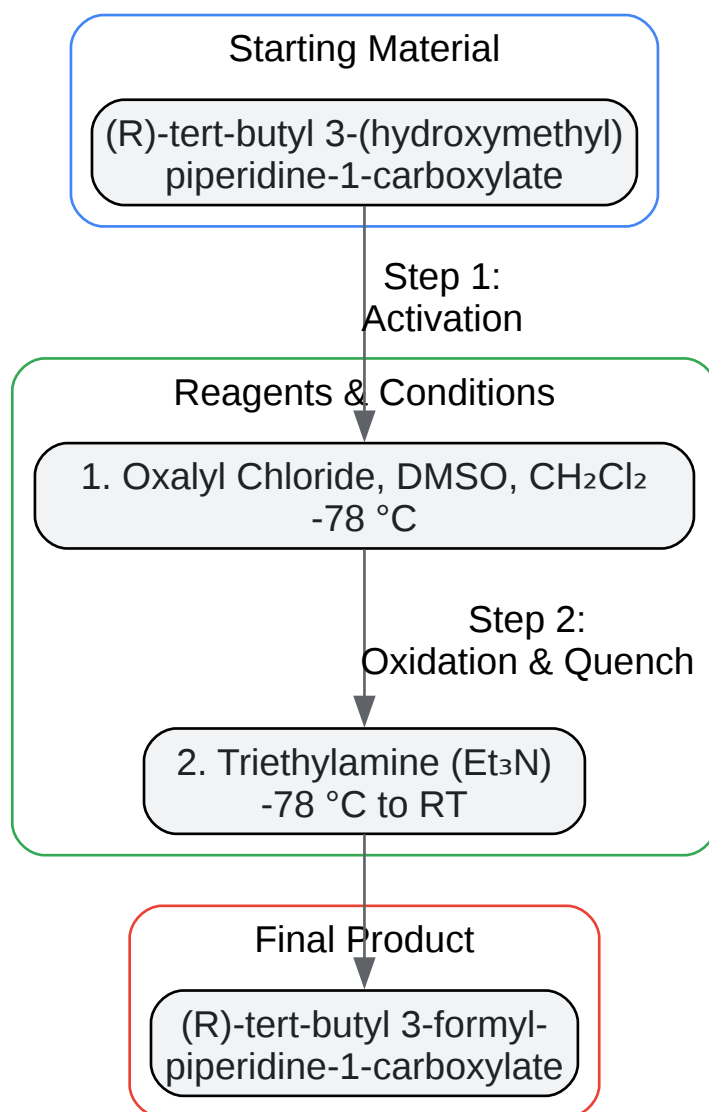
The physical and chemical data for **(R)-tert-butyl 3-formylpiperidine-1-carboxylate** are summarized below. This information is critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	118156-93-7 (for racemate)	[3]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[2][3]
Molecular Weight	213.27 g/mol	[2][3][4]
Appearance	Colorless to light yellow clear liquid	
Purity	>95.0% (GC), 97%	
Boiling Point	295.4 ± 33.0 °C (Predicted)	[3]
Density	1.114 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[3]
Solubility	Soluble in common organic solvents like dichloromethane and ether.	[3]
Isomeric SMILES	<chem>CC(C)(C)OC(=O)N1CCCC=O</chem> INVALID-LINK--C=O	[2]
InChI Key (racemate)	CTVHINDANRPFIL-UHFFFAOYSA-N	[3]
PubChem CID ((R)-isomer)	42325667	[1][2]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing tert-butyl 3-formylpiperidine-1-carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 3-

(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a well-established protocol that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, offering high yields with minimal side-product formation.



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Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

Detailed Experimental Protocol: Swern Oxidation

The following protocol is adapted from a general procedure for the synthesis of the racemic compound, which is directly applicable to the (R)-enantiomer starting from the corresponding

chiral alcohol.[3]

Materials:

- (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Oxalyl chloride (2 M solution in Dichloromethane)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH₂Cl₂), anhydrous
- Triethylamine (Et₃N)
- Water
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (4 mL), slowly add a solution of DMSO (2.6 mmol) in dichloromethane (5 mL) dropwise at -78 °C (dry ice/acetone bath).
- Stir the reaction mixture at -68 °C to -78 °C for 15 minutes to form the active electrophile (chlorosulfonium salt).
- Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in dichloromethane (4 mL) dropwise to the reaction mixture.
- Continue stirring at -78 °C for an additional 15 minutes.
- Add triethylamine (6 mL) to the mixture. The reaction is highly exothermic and should be controlled.

- Allow the reaction mixture to warm to room temperature and stir for 16 hours or until completion is confirmed by TLC.
- Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ether or dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.[\[3\]](#)

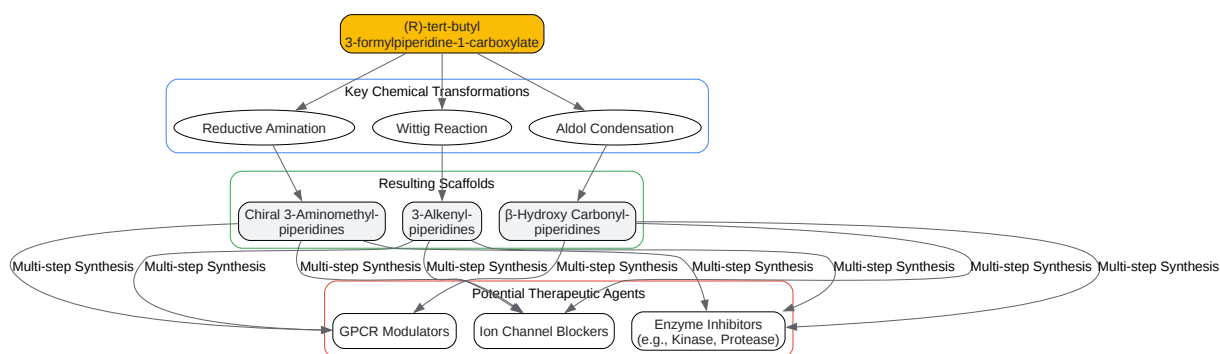
The resulting yellow oil, **(R)-tert-butyl 3-formylpiperidine-1-carboxylate**, is often of sufficient purity (e.g., 92% yield) to be used in subsequent steps without further purification.[\[3\]](#)

Applications in Drug Discovery and Development

Piperidine scaffolds are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties. The title compound is a key intermediate for synthesizing more complex molecules, including potent enzyme inhibitors and receptor modulators. Related piperidine-containing compounds are crucial for the development of drugs targeting a range of diseases.

For example, chiral 3-aminopiperidine derivatives, which can be synthesized from 3-formylpiperidines via reductive amination, are core components of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, used in the treatment of type 2 diabetes.[\[5\]](#)

Furthermore, a related intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is a key building block for synthesizing Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib, used in cancer therapy.[\[6\]](#)



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Caption: Role of the title compound as a versatile intermediate in drug discovery.

The strategic importance of such chiral building blocks lies in their ability to introduce specific stereochemistry and functionality early in a synthetic route, streamlining the path to complex target molecules and facilitating the exploration of structure-activity relationships (SAR).^[7] The Boc-protecting group provides stability during initial synthetic steps and can be readily removed to allow for further derivatization at the nitrogen atom, adding another layer of synthetic versatility.

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